N-Hydroxy-2-naphthylamine-N-glucuronide
Description
Overview of N-Hydroxy-2-naphthylamine-N-glucuronide in Xenobiotic Biotransformation and Phase II Metabolism
This compound is a significant metabolite formed during the Phase II metabolism of the industrial chemical and known human carcinogen, 2-naphthylamine (B18577). nih.govwikipedia.org Phase II metabolism, also known as conjugation, involves the addition of endogenous molecules to xenobiotics or their Phase I metabolites to increase their water solubility and facilitate their excretion. hyphadiscovery.com In the case of 2-naphthylamine, the initial metabolic activation step is N-hydroxylation, a Phase I reaction catalyzed by cytochrome P450 enzymes, to form N-hydroxy-2-naphthylamine. bio-rad.comnih.gov This intermediate is then a substrate for glucuronidation.
The formation of this compound occurs through N-glucuronidation, a process where a glucuronic acid moiety is transferred from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the nitrogen atom of the hydroxylamine (B1172632) group. hyphadiscovery.combio-rad.com This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). who.intmdpi.com Specifically, several isoforms within the UGT1A family, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, and UGT1A9, have been identified as being capable of catalyzing the N-glucuronidation of aromatic amines and their hydroxylated metabolites. bio-rad.com
While glucuronidation is generally considered a detoxification pathway, the N-glucuronide of N-hydroxy-2-naphthylamine is considered a labile conjugate. researchgate.net Its stability is pH-dependent, and under the acidic conditions of the urinary bladder, it can hydrolyze, releasing the reactive N-hydroxy-2-naphthylamine. wikipedia.orgwho.int This local reactivation is a critical factor in the organ-specific carcinogenicity of 2-naphthylamine, leading to the development of bladder cancer. wikipedia.orgbio-rad.com The formation of this compound, therefore, represents a transport form of a proximate carcinogen to its target tissue. who.int
Historical Perspectives on Aromatic Amine Metabolism and the Discovery of N-Glucuronidation
The understanding of aromatic amine metabolism and its link to carcinogenesis has evolved over more than a century. The story begins in the late 19th century with the observation of a high incidence of bladder cancer among workers in the aniline (B41778) dye industry. lshtm.ac.uk This led to early suspicions about the carcinogenic potential of certain aromatic amines. nih.gov For a long time, it was believed that only polycyclic aromatic amines were carcinogenic. However, this view was challenged and eventually overturned by evidence showing the carcinogenicity of monocyclic amines like o-toluidine. nih.gov
A pivotal moment in understanding the metabolic fate of these compounds came in 1949, when Smith and Williams demonstrated that a significant portion of aniline administered to rabbits was excreted as an acid-labile glucuronide, which they proposed to be an N-glucuronide. researchgate.net This was a foundational discovery in the field of N-glucuronidation of xenobiotics.
Subsequent research, particularly the work of James and Elizabeth Miller, established the concept of metabolic activation, proposing that most chemical carcinogens are not reactive in their parent form but are converted to electrophilic metabolites that can covalently bind to macromolecules like DNA. oup.com Their work highlighted N-hydroxylation as a critical activation step for aromatic amines. oup.com The identification of N-hydroxy metabolites of aromatic amines in urine, often as their glucuronide conjugates, provided a direct link between metabolism and carcinogenicity. who.int The recognition that these N-glucuronides could be unstable and release the reactive species in the bladder was a crucial step in elucidating the mechanism of bladder cancer induction by compounds like 2-naphthylamine. hyphadiscovery.comwho.int
Detailed Research Findings
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H17NO7 | nih.gov |
| Molecular Weight | 335.31 g/mol | nih.gov |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(naphthalen-2-yl)amino]oxane-2-carboxylic acid | nih.gov |
| CAS Number | 62317-15-1 | nih.govchemsrc.com |
| Synonyms | NHNANG, beta-D-Glucopyranuronic acid, 1-deoxy-1-(hydroxy-2-naphthalenylamino)- | nih.gov |
Key Enzymes in the Metabolism of 2-Naphthylamine to this compound
| Enzyme Family | Specific Isoforms | Role |
| Cytochrome P450 (Phase I) | CYP1A2 | N-hydroxylation of 2-naphthylamine to N-hydroxy-2-naphthylamine |
| UDP-Glucuronosyltransferases (Phase II) | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9 | N-glucuronidation of N-hydroxy-2-naphthylamine |
Structure
3D Structure
Properties
CAS No. |
62317-15-1 |
|---|---|
Molecular Formula |
C16H17NO7 |
Molecular Weight |
335.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(naphthalen-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO7/c18-11-12(19)14(16(21)22)24-15(13(11)20)17(23)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-15,18-20,23H,(H,21,22)/t11-,12-,13+,14-,15+/m0/s1 |
InChI Key |
BPTNZZKRTGPOIN-SBJFKYEJSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3C(C(C(C(O3)C(=O)O)O)O)O)O |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3C(C(C(C(O3)C(=O)O)O)O)O)O |
Other CAS No. |
62317-15-1 |
Synonyms |
N-hydroxy-2-naphthylamine-N-glucuronide NHNANG |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Formation of N Hydroxy 2 Naphthylamine N Glucuronide
Precursor Formation: N-Hydroxylation of Aromatic Amines by Cytochrome P450 Enzymes
The initial and critical activation step in the metabolism of many aromatic amines, including 2-naphthylamine (B18577), is N-hydroxylation. bio-rad.com This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are monooxygenases. nih.govnih.gov The product of this reaction, N-hydroxy-2-naphthylamine, is the immediate precursor for subsequent N-glucuronidation.
N-oxidation by CYP enzymes converts aromatic amines into DNA-reactive species, which is a crucial step in their carcinogenic activity. nih.gov The mechanism of P450-catalyzed N-hydroxylation is complex, with studies suggesting that a one-electron transfer model is a likely pathway for the oxidation of aromatic amines like 2-naphthylamine. nih.gov This process involves the homolytic cleavage of the N-H bond to form a radical intermediate. youtube.com
Several CYP isoforms are implicated in the metabolism of 2-naphthylamine. Specifically, CYP1A2 has been identified as a key enzyme responsible for the N-hydroxylation of aromatic amines. nih.govnih.gov Additionally, studies have suggested the involvement of other isoforms, such as CYP4B1, in the metabolism of pro-carcinogens like 2-naphthylamine in tissues such as the bladder. nih.gov This enzymatic conversion to N-hydroxy-2-naphthylamine is a prerequisite for the formation of the N-glucuronide conjugate. bio-rad.com
UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation
Following its formation, N-hydroxy-2-naphthylamine undergoes conjugation with glucuronic acid. This reaction, known as N-glucuronidation, is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). bio-rad.comjove.com The process involves the transfer of a glucuronic acid moiety from the co-substrate UDP-glucuronic acid (UDPGA) to the nitrogen atom of the hydroxylamine (B1172632) group, forming the more water-soluble N-Hydroxy-2-naphthylamine-N-glucuronide. bio-rad.comjove.com This conjugation is a critical pathway that can influence the toxic potential of the parent compound. nih.gov Multiple UGT isoforms, primarily from the UGT1A subfamily, are involved in this reaction. bio-rad.com
| UGT Isoform | Role in N-Glucuronidation of N-Hydroxy Aromatic Amines | Key Characteristics |
|---|---|---|
| UGT1A1 | Identified as a primary and highly efficient enzyme for N-glucuronidation of hydroxylated aromatic amines. bio-rad.comcapes.gov.br | Broad substrate selectivity. nih.gov Highest catalytic efficiency for N-hydroxy-PhIP. capes.gov.br |
| UGT1A4 | Catalyzes N-glucuronidation of various aromatic and tertiary amine structures. bio-rad.comnih.gov | Important for forming quaternary ammonium-linked glucuronides. nih.gov |
| UGT1A9 | A principal isoform involved in the glucuronidation of N-hydroxylated aromatic amines. bio-rad.comnih.gov | Capable of both O- and N-glucuronidation; activity influenced by a key histidine residue. nih.gov |
| UGT2B7 | Primarily significant in amide N-glucuronidation, a different reaction type. researchgate.net | Catalyzes conjugation of various drugs, including opioids and NSAIDs. wikipedia.org |
| UGT1A6 & UGT1A7 | Show activity towards planar aromatic amines and their N-hydroxy derivatives. nih.gov | UGT1A6 has specificity for planar phenols; UGT1A7 has broader substrate specificity. nih.gov |
UGT1A1 is a key enzyme in phase II metabolism, known for its broad substrate selectivity. nih.gov It is one of the UGT isoforms identified as catalyzing the glucuronidation of N-hydroxy-2-naphthylamine. bio-rad.com While direct kinetic data for N-hydroxy-2-naphthylamine is limited, studies on structurally related carcinogenic heterocyclic amines provide strong evidence for UGT1A1's role. For instance, in the biotransformation of N-hydroxy-PhIP, UGT1A1 was found to be the most catalytically efficient isoform, demonstrating high specificity and producing significantly more of the N-glucuronide conjugate than other UGTs. capes.gov.br This high efficiency suggests that UGT1A1 is a principal enzyme in the detoxification of N-hydroxylated aromatic amines. capes.gov.brnih.gov
UGT1A4 is another crucial enzyme in the UGT1A subfamily that participates in the glucuronidation of N-hydroxy-2-naphthylamine. bio-rad.com This isoform is particularly recognized for its role in the N-glucuronidation of compounds containing tertiary amine groups. nih.govnih.gov UGT1A4 catalyzes the formation of quaternary ammonium-linked glucuronides, an important metabolic pathway for many drugs. nih.gov Its involvement in the conjugation of N-hydroxy-2-naphthylamine highlights its capacity to act on aromatic amine structures. bio-rad.com Although highly similar in amino acid sequence to UGT1A3, UGT1A4 generally exhibits higher efficiency in amine glucuronidation. nih.gov
UGT1A9 is also a significant contributor to the glucuronidation of N-hydroxy-2-naphthylamine. bio-rad.com Research has identified UGT1A9 as a principal isoform in the N- and O-glucuronidation of other N-hydroxylated aromatic amines, such as 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC). nih.gov UGT1A9 is capable of catalyzing both N- and O-glucuronidation, and its catalytic activity is significantly influenced by specific amino acid residues, such as His39, within its active site. nih.gov The formation of N-glucuronides by UGT1A9 can be inhibited by specific inhibitors like niflumic acid. nih.gov
UGT2B7 is a versatile enzyme from the UGT2B family, located in the endoplasmic reticulum, that conjugates a wide array of substrates, including steroid hormones, fatty acids, and various drugs like morphine. wikipedia.org While it is a major conjugation enzyme, its primary significance in N-glucuronidation is related to amide-containing compounds rather than the hydroxylamine group found in N-hydroxy-2-naphthylamine. researchgate.net For example, UGT2B7 was identified as the sole enzyme responsible for the amide N-glucuronidation of MaxiPost (BMS-204352), a reaction distinct from the conjugation of N-hydroxylated aromatic amines. researchgate.net Therefore, its direct role in the formation of this compound is considered less significant compared to the UGT1A isoforms.
Beyond the major isoforms, other members of the UGT1 family contribute to the glucuronidation of aromatic amines. bio-rad.comnih.gov
UGT1.6: Studies using expressed rat and human UGT1.6 have shown that its substrate specificity is largely limited to planar molecules. It effectively conjugates 2-naphthylamine and its N-hydroxy derivative. nih.gov This enzyme is also active on other phenolic and planar compounds. wikipedia.org
UGT1.7: In contrast to UGT1.6, human UGT1.7 exhibits a broader substrate specificity. It can conjugate not only planar aromatic amines like 2-naphthylamine but also bulkier structures. nih.gov The genetic variability in UGT1A7 has been linked to interindividual differences in drug metabolism and cancer risk. nih.gov
UGT1A3: This isoform is 93% identical to UGT1A4 and can also catalyze the N-glucuronidation of primary, secondary, and tertiary amines, though generally with lower efficiency than UGT1A4. nih.gov
The collective action of these various UGT isoforms underscores the complexity and redundancy of the metabolic pathways involved in the detoxification of N-hydroxylated aromatic amines.
Enzyme Kinetics and Mechanistic Characteristics of N-Glucuronidation
The formation of this compound is a critical step in the detoxification of N-hydroxy-2-naphthylamine. This biotransformation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the nitrogen atom of the hydroxylamine group.
Research has demonstrated that uridine 5'-diphosphoglucuronic acid-fortified hepatic microsomes from various species, including dogs, rats, and humans, are capable of rapidly metabolizing N-hydroxy-2-naphthylamine into a water-soluble product. nih.gov This product has been identified as N-(beta-1-glucosiduronyl)-N-hydroxy-2-naphthylamine through ultraviolet, infrared, and mass spectral analyses. nih.gov The reaction is not limited to N-hydroxy-2-naphthylamine, as the N-hydroxy derivatives of other aromatic amines such as 1-naphthylamine (B1663977) and 4-aminobiphenyl (B23562) also undergo this metabolic conversion to their respective glucuronides. nih.gov
The N-glucuronidation of arylamines is a bi-substrate reaction that follows a proposed compulsory ordered bi-bi kinetic mechanism. nih.gov In this model, the cofactor UDPGA first binds to the UGT enzyme, followed by the binding of the substrate to form an enzyme-cofactor-substrate complex. nih.gov However, alternative mechanisms like a random ordered bi-bi mechanism have also been suggested. nih.gov The reaction itself is characterized as an SN2 reaction, where the substrate's nucleophilic nitrogen attacks the anomeric carbon of the glucuronic acid moiety of UDPGA. rsc.org
From a chemical stability perspective, the N-glucuronide of N-hydroxy-2-naphthylamine is relatively stable around neutral pH. nih.gov However, under acidic conditions, such as those found in the urinary bladder (pH 5), this glucuronide is susceptible to rapid hydrolysis, which liberates the parent N-hydroxy arylamine. nih.gov This hydrolysis is a significant characteristic, as the released N-hydroxy arylamine can be converted into a highly reactive electrophilic arylnitrenium ion, which has implications for its biological activity. nih.gov
Table 1: Comparative Glucuronidation Rates of N-Hydroxy Arylamines in Rat Liver Microsomes
| Substrate | Relative Glucuronidation Rate |
| N-Hydroxy-2-aminonaphthalene | ~1.5 - 1.8 times faster |
| N-Hydroxy-2-aminofluorene | Baseline |
| N-Hydroxy-4-aminobiphenyl | Baseline |
This table provides a comparative overview of the rate of glucuronidation for different N-hydroxy arylamines as observed in rat liver microsomes.
Regulation and Inducibility of UGT Activities in Response to Environmental Factors
The expression and activity of UGT enzymes are not static and can be significantly influenced by exposure to various environmental factors, including xenobiotics. This regulation occurs at the transcriptional level and is a key determinant of the rate of this compound formation.
The induction of UGTs by polycyclic aromatic hydrocarbons like 3-MC is primarily mediated through the aryl hydrocarbon receptor (AHR). nih.gov The promoter regions of the UGT1A gene family contain multiple AHR response elements (AHREs), which explains the inducibility of several UGT1A isoforms by AHR ligands. nih.gov Specifically, treatment of rats with 3-MC leads to a substantial increase in the mRNA levels of certain UGT isoforms in the liver. For example, hepatic UGT1A6 and UGT1A7 mRNA levels have been observed to increase by as much as 10-fold following 3-MC administration. nih.gov
In human cell lines, the induction of specific UGT isoforms by environmental pollutants has also been demonstrated. In human colon carcinoma Caco-2 cells, the expression of UGT1A6 and UGT1A9 was enhanced by the potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This indicates that exposure to such environmental contaminants can upregulate the metabolic pathway leading to the formation of this compound.
Table 2: Induction of UGT Isoforms by Environmental Factors
| Inducing Agent | UGT Isoform | Fold Induction (mRNA levels) | Species/System |
| 3-Methylcholanthrene (B14862) | UGT1A6 | ~10-fold | Rat Liver |
| 3-Methylcholanthrene | UGT1A7 | ~10-fold | Rat Liver |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | UGT1A6 | Enhanced | Human Caco-2 cells |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | UGT1A9 | Enhanced | Human Caco-2 cells |
This table summarizes the inductive effects of specific environmental compounds on the expression of UGT isoforms involved in the glucuronidation of arylamines.
The regulation of UGTs is a complex process that also involves other nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which are known to regulate the expression of various UGT1A genes. nih.gov This intricate regulatory network ensures that the body can adapt to exposures to a wide array of xenobiotics by modulating the capacity for detoxification reactions like N-glucuronidation.
Stability, Deconjugation, and Reactivity of N Hydroxy 2 Naphthylamine N Glucuronide in Biological Milieux
pH-Dependent Stability and Hydrolysis Profiles
The stability of N-glucuronides of aromatic amines is highly dependent on pH. helsinki.fihyphadiscovery.comnih.gov N-Hydroxy-2-naphthylamine-N-glucuronide, like other N-glucuronides of N-hydroxy arylamines, is notably labile under acidic conditions. helsinki.fihyphadiscovery.comnih.gov This acid-catalyzed hydrolysis is a critical event, particularly in the context of bladder cancer, as it can occur in the acidic environment of urine. hyphadiscovery.com The hydrolysis releases the proximate carcinogen, N-hydroxy-2-naphthylamine, directly within the bladder lumen. hyphadiscovery.com
Studies on related N-hydroxy arylamine glucuronides demonstrate this pH-dependent instability. For instance, the N-glucuronide of N-hydroxy-4-aminobiphenyl is acid-labile, with a half-life of 32 minutes at pH 5.5. nih.gov Similarly, the glucuronide of N'-hydroxy-N-acetylbenzidine has a half-life of 3.5 hours at pH 5.5, which increases to 14 hours at pH 6.5, showcasing significant pH-dependent changes in stability. oup.com In contrast, O-glucuronides are generally more stable under acidic conditions and may be labile under basic conditions. nih.gov This inherent acid lability of the N-glucuronide bond is a key factor that allows these conjugates to act as transport forms, delivering the carcinogenic N-hydroxy arylamine to the target organ where the acidic milieu facilitates its release. helsinki.finih.gov
Table 1: pH-Dependent Hydrolysis of Representative Arylamine N-Glucuronides This table presents data for related arylamine glucuronides to illustrate the principle of pH-dependent lability, as specific kinetic data for this compound was not available in the cited sources.
| Compound | pH | Half-life (t½) | Reference |
|---|---|---|---|
| N-Glucuronide of 4-Aminobiphenyl (B23562) | 5.5 | 10.5 minutes | nih.gov |
| N-Glucuronide of N-Hydroxy-4-aminobiphenyl | 5.5 | 32 minutes | nih.gov |
| N-Glucuronide of N'-Hydroxy-N-acetylbenzidine | 5.5 | 3.5 hours | oup.com |
| N-Glucuronide of N'-Hydroxy-N-acetylbenzidine | 6.5 | 14 hours | oup.com |
| N-Glucuronide of N-Hydroxy-N-acetyl-4-aminobiphenyl | 5.5 | 55 minutes | nih.gov |
Enzymatic Deconjugation by β-Glucuronidase Activity
While O-glucuronides are readily cleaved by the enzyme β-glucuronidase, N-glucuronides, including those of N-hydroxy arylamines, often exhibit resistance to this enzymatic hydrolysis. hyphadiscovery.comnih.govnih.govnih.gov Studies have shown that glucuronic acid conjugates of metabolites of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) were unsusceptible to treatment with β-glucuronidase, indicating they are N-glucuronides. nih.gov Similarly, research comparing the hydrolysis of various glucuronides found that both human and E. coli β-glucuronidases preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov With E. coli β-glucuronidase at pH 7.0, there was complete hydrolysis of an O-glucuronide while a co-existing N-glucuronide was not hydrolyzed at all. nih.gov
The activity of β-glucuronidase itself is highly dependent on factors such as its source (e.g., human, bacterial, or mollusk) and the pH of the environment. nih.govimcstips.comnih.govmdpi.com For example, human liver β-glucuronidase has a pH optimum of 5.2, while the enzyme from E. coli is more active at a neutral or slightly alkaline pH of 6.8-7.7. nih.govnih.gov Enzymes from different sources also show varying efficiencies in hydrolyzing even susceptible glucuronides. researchgate.netnorlab.com
Given the resistance of N-glucuronides to β-glucuronidase and the fact that the concentration of this enzyme in urine is typically low, non-enzymatic hydrolysis in acidic urine is considered a more significant pathway for the release of free arylamines from their N-glucuronide conjugates. nih.gov
Table 2: Optimal pH for β-Glucuronidase Activity from Various Sources
| Enzyme Source | Optimal pH Range | Reference |
|---|---|---|
| Human Liver | 5.2 | nih.gov |
| Escherichia coli | 6.8 - 7.7 | nih.gov |
| Streptococcus uberis | 5.3 - 6.6 | nih.gov |
| Streptococcus agalactiae | 5.3 - 6.6 | nih.gov |
| Abalone (Haliotis rufescens) | 4.5 | imcstips.com |
| Human Fecal S9 | 7.4 | mdpi.com |
Formation of Reactive Electrophilic Intermediates (Arylnitrenium Ions) upon Hydrolysis
The hydrolysis of this compound under mild acidic conditions releases N-hydroxy-2-naphthylamine. nih.govoup.com This N-hydroxy metabolite is a key intermediate that can be further activated to a highly reactive electrophilic species known as an arylnitrenium ion. wikipedia.orgnih.govrsc.orgresearchgate.netclockss.org The formation of this ion is a critical step in the mechanism of chemical carcinogenesis by aromatic amines. researchgate.netimrpress.com
Arylnitrenium ions are generated from N-hydroxy arylamines through the heterolysis of the N-O bond, a process facilitated by acidic conditions. wikipedia.orgnih.gov Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of the arylnitrenium ion (Ar-NH⁺). wikipedia.orgnih.gov These nitrenium ions are potent electrophiles that can react with nucleophilic sites on cellular macromolecules, most notably DNA. nih.govnih.gov The reaction of the 2-naphthylnitrenium ion with DNA can lead to the formation of DNA adducts, such as at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). nih.govwho.int These DNA adducts are promutagenic lesions that can initiate the process of carcinogenesis. nih.gov
The generation of arylnitrenium ions from N-hydroxy-2-naphthylamine is considered a pivotal event in the induction of bladder tumors associated with 2-naphthylamine (B18577) exposure. nih.govoup.com The N-glucuronide conjugate serves as a stable transport form that, upon reaching the acidic urinary environment, hydrolyzes to release the N-hydroxy precursor, which is then locally converted to the ultimate carcinogenic arylnitrenium ion. hyphadiscovery.comnih.gov
Biological Significance and Mechanistic Studies in Animal Models and in Vitro Systems
Role in the Balance between Detoxification and Bioactivation Pathways
The metabolism of 2-naphthylamine (B18577) involves a delicate interplay between detoxification and bioactivation processes, with N-Hydroxy-2-naphthylamine-N-glucuronide sitting at a crucial crossroads. The initial N-hydroxylation of 2-naphthylamine, catalyzed by cytochrome P-450 enzymes, is a critical activation step, forming N-hydroxy-2-naphthylamine. bio-rad.com This intermediate can then undergo several transformations.
One major pathway is N-glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the hydroxylamine (B1172632) group, forming this compound. bio-rad.comnih.gov This process is generally considered a detoxification step, as it increases the water solubility of the compound, facilitating its excretion. In isolated rat hepatocytes, N-glucuronidation is a significant metabolic route for 2-naphthylamine. nih.gov
However, the story is more complex. While N-glucuronidation can be a detoxification pathway, the resulting N-glucuronide is not entirely inert. Under the acidic conditions often found in the urinary bladder, this compound can become unstable. This instability can lead to the release of the reactive arylnitrenium ion, a potent electrophile capable of binding to DNA and initiating the carcinogenic process.
In addition to N-glucuronidation, other metabolic pathways for N-hydroxy-2-naphthylamine include N-acetylation and C-oxidation. nih.gov The balance between these pathways can be influenced by factors such as the induction of metabolizing enzymes. For instance, treatment with 3-methylcholanthrene (B14862) in rats has been shown to shift the metabolism of 2-naphthylamine away from N-acetylation and N-glucuronidation towards N- and C-oxidation, potentially increasing the formation of reactive metabolites. nih.gov
The formation of this compound is therefore a pivotal event. It represents a branch point where the carcinogen can either be shunted towards safe elimination or be transported to a site, like the bladder, where it can be reactivated to a DNA-damaging species.
Transport and Distribution of this compound
Following its formation, primarily in the liver, this compound is transported via the bloodstream to various organs for elimination. A primary route of excretion is through the kidneys into the urine. bio-rad.com This transport mechanism is significant because it delivers the potentially unstable glucuronide conjugate to the urinary bladder, a primary target organ for 2-naphthylamine-induced carcinogenicity. bio-rad.com
The acidic environment of the urine can facilitate the hydrolysis of the N-glucuronide, releasing the proximate carcinogen N-hydroxy-2-naphthylamine. This locally released compound can then be further activated to the ultimate carcinogenic species, the arylnitrenium ion, which can then react with the DNA of the bladder epithelial cells.
DNA Adduct Formation by Reactive Metabolites of this compound
The carcinogenicity of 2-naphthylamine is intrinsically linked to the ability of its reactive metabolites to form covalent bonds with DNA, creating DNA adducts. These adducts can disrupt the normal functioning of DNA, leading to mutations and, ultimately, cancer. The reactive species derived from N-hydroxy-2-naphthylamine, particularly the arylnitrenium ion, preferentially attacks the purine (B94841) bases of DNA, deoxyguanosine and deoxyadenosine (B7792050).
The major DNA adducts formed from the reaction of N-hydroxy-2-naphthylamine with DNA involve the modification of deoxyguanosine (dG) residues. Two primary sites of adduction on the guanine (B1146940) base have been identified: the C8 position and the N2 position. nih.gov
In vitro studies have shown that the reaction of N-hydroxy-2-naphthylamine with DNA under mildly acidic conditions leads to the formation of both C8- and N2-substituted deoxyguanosine adducts. nih.gov One of the major adducts is a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine. nih.govnih.gov Another significant adduct is 1-(deoxyguanosin-N2-yl)-2-naphthylamine. nih.govnih.gov The formation of these adducts demonstrates the electrophilic nature of the reactive metabolite and its propensity to attack the electron-rich centers of the guanine base.
The relative proportions of these adducts can vary, but both are considered to be significant lesions that can contribute to the mutagenic and carcinogenic properties of 2-naphthylamine.
In addition to the primary deoxyguanosine adducts, the reaction of N-hydroxy-2-naphthylamine with DNA also results in the formation of minor adducts with deoxyadenosine (dA). The primary site of adduction on the adenine (B156593) base is the N6 position. nih.govnih.gov
The adduct has been identified as 1-(deoxyadenosin-N6-yl)-2-naphthylamine. nih.govnih.gov While formed in smaller quantities compared to the deoxyguanosine adducts, the N6-deoxyadenosine adduct still represents a form of DNA damage that can have biological consequences. The presence of this adduct further illustrates the range of DNA lesions that can be induced by the metabolites of 2-naphthylamine.
The identification and characterization of DNA adducts formed by N-hydroxy-2-naphthylamine have been greatly facilitated by the use of in vitro systems. These systems typically involve reacting the carcinogen or its activated metabolites with isolated DNA or individual deoxynucleosides.
In one such system, N-hydroxy-2-naphthylamine was reacted with calf thymus DNA under mildly acidic conditions (pH 5). nih.gov Following the reaction, the modified DNA was enzymatically hydrolyzed to its constituent nucleosides. The resulting adducts were then separated and purified using techniques like high-performance liquid chromatography (HPLC). The structural characterization of the isolated adducts was achieved through a combination of analytical methods, including ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govnih.gov
These in vitro studies have been instrumental in elucidating the precise chemical structures of the DNA adducts formed and in determining the relative reactivity of the carcinogen with different DNA bases. For example, the extent of reaction was found to be in the order: polyguanylic acid > DNA ≈ protein > rRNA > tRNA > polyadenylic acid ≈ polyuridylic acid > polycytidylic acid. nih.govnih.gov
Table 1: DNA Adducts of N-Hydroxy-2-naphthylamine Identified in In Vitro Systems
| Adduct Name | Site of Modification | Reference |
|---|---|---|
| 1-(deoxyguanosin-N2-yl)-2-naphthylamine | N2 of Deoxyguanosine | nih.govnih.gov |
| Purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine | C8 of Deoxyguanosine | nih.govnih.gov |
While in vitro studies provide valuable information on the types of DNA adducts that can be formed, in vivo studies in animal models are essential to confirm the presence of these adducts in target tissues and to understand their biological relevance.
Preliminary experiments in a dog administered [3H]-labeled 2-naphthylamine suggested the presence of the same DNA adducts in vivo as those identified in the in vitro reactions. nih.gov This finding provides a crucial link between the in vitro data and the in vivo situation, supporting the hypothesis that the formation of these specific DNA adducts is a key event in the initiation of bladder cancer by 2-naphthylamine.
Further research has focused on developing sensitive methods to detect and quantify these adducts in the tissues of animals exposed to 2-naphthylamine. These studies are critical for understanding the dose-response relationship for adduct formation and for assessing the risk associated with exposure to this carcinogen.
Organ-Specific Metabolic Activation and Implications in Animal Models
The metabolism of 2-naphthylamine (2-NA) is a complex, multi-step process that is critical to its carcinogenic activity. The location of metabolic activation and detoxification reactions within the body plays a pivotal role in determining organ-specific toxicity, particularly in the liver and urinary bladder.
Hepatic Metabolism and Secretion
The liver is the primary site for the metabolic activation and detoxification of 2-NA. In isolated hepatocytes from untreated rats, the principal metabolic pathways are N-acetylation, accounting for the majority of metabolites, and N-glucuronidation of the parent amine. capes.gov.br N-oxidation, the critical activation step leading to the formation of the proximate carcinogen N-hydroxy-2-naphthylamine, and subsequent C-oxidation are minor pathways in untreated rat liver cells. capes.gov.br Of the small fraction that undergoes N-oxidation, a significant portion is conjugated to form this compound. capes.gov.br
Studies using hepatic microsomes from various species have demonstrated that the capacity for N-oxidation of 2-NA differs, but it is a conserved pathway in species susceptible to its carcinogenic effects, including rats, dogs, and humans. nih.gov The rate of N-oxidation of 2-NA is generally lower than that of other carcinogenic arylamines like 2-aminofluorene (B1664046). nih.gov In rats, specific cytochrome P-450 isozymes are responsible for this activation step; only the isosafrole-induced isozyme, cytochrome P-450ISF/BNF-G, was found to catalyze the N-oxidation of 2-NA, whereas several other P-450 forms could not. nih.gov
Once formed in the liver, the water-soluble and chemically stable this compound is secreted into the bloodstream and transported to the kidney for urinary excretion. nih.gov This hepatic detoxification process via glucuronidation is intended to facilitate the safe elimination of the reactive metabolite.
Metabolic Profile of 2-Naphthylamine in Untreated Rat Hepatocytes
Distribution of major metabolites after a 1-hour incubation period.
| Metabolic Pathway | Percentage of Total Metabolites | Key Metabolite(s) |
|---|---|---|
| N-Acetylation | 66% | N-acetyl-2-naphthylamine |
| N-Glucuronidation (of 2-NA) | 19% | 2-naphthylamine-N-glucuronide |
| C-Oxidation | 7% | Ring-hydroxylated metabolites |
| N-Oxidation | 3% | N-hydroxy-2-naphthylamine, this compound (2%) |
Urinary Excretion and Reactivation in the Bladder Lumen
The transport of this compound to the urinary bladder is a critical event in the induction of bladder cancer. While stable at the near-neutral pH of blood, the acidic environment of the urine can facilitate the hydrolysis of the N-glucuronide conjugate. nih.gov This non-enzymatic, pH-dependent reactivation process releases the unstable and highly reactive electrophile, N-hydroxy-2-naphthylamine, directly into the bladder lumen. nih.gov
Studies in rats have shown that altering urinary pH directly impacts the ratio of the free N-hydroxy metabolite to its glucuronide conjugate in the urine. nih.gov Acidic urine promotes the hydrolysis of the glucuronide, increasing the concentration of the ultimate carcinogenic species available to interact with the bladder urothelium. nih.gov Conversely, alkaline urine favors the stability of the glucuronide, reducing the amount of free N-hydroxy-2-naphthylamine. nih.gov A physiological model incorporating factors like urine pH and voiding intervals across different species predicted a relative susceptibility to 2-NA-induced bladder cancer (human ≥ dog > monkey > rat), which aligns with observed carcinogenic potency and highlights the importance of these urinary factors. nih.gov The hydrolysis of the glucuronide conjugate within the bladder is therefore considered a key determinant of 2-NA's organ-specific carcinogenicity. nih.gov
Studies in Rat and Human Bladder Organ Cultures
To investigate the role of local metabolism within the target organ, studies have been conducted using bladder organ cultures from both rats and humans. These in vitro experiments revealed that there was very little oxidative metabolism of 2-naphthylamine in the bladder tissue of either species. who.int Crucially, the proximate carcinogen, N-hydroxy-2-naphthylamine, could not be detected in these cultures. who.int Instead of activation via N-oxidation, the bladder tissue primarily metabolized 2-naphthylamine through N-acetylation, forming N-acetyl-2-naphthylamine. who.int This acetylation pathway is considered a detoxification mechanism. These findings strongly suggest that the metabolic activation of 2-NA does not occur in situ within the bladder urothelium. The bladder is not the site of the formation of the proximate carcinogen; rather, it is the target organ where the hepatically-formed, detoxified N-glucuronide is transported and subsequently reactivated by the local urinary environment. who.int
Comparative Metabolism and Adduct Formation Across Animal Species
The carcinogenic response to 2-naphthylamine varies significantly among different animal species. These differences are largely attributed to variations in the rates and pathways of its metabolic activation and detoxification.
Rodent Models (Rats, Mice, Hamsters): Differences in Metabolic Rates and Tumor Induction
There are marked species-specific differences in 2-NA carcinogenicity among rodents. Oral administration of 2-NA induces liver tumors, including hepatomas and adenomas, in mice, while in hamsters, it leads to the formation of bladder carcinomas, particularly at high doses. who.int The rat was initially considered to be resistant to the carcinogenic effects of 2-NA, although later studies demonstrated that under specific dosing regimens, it could indeed induce bladder tumors in this species. who.int
These differences in tumor sites and incidence are linked to species-specific metabolic profiles. While comprehensive comparative data on N-glucuronidation rates are sparse, information on other key pathways provides insight. Studies using Chinese hamster ovary (CHO) cells have highlighted the role of N-acetyltransferase (NAT) enzymes in 2-NA metabolism in this species. nih.govnih.gov The balance between activation via N-oxidation and detoxification via pathways like N-acetylation and direct N-glucuronidation of the parent amine likely dictates the ultimate carcinogenic outcome in these species. The high susceptibility of the hamster bladder suggests that the metabolic balance in this species favors the formation and subsequent urinary reactivation of this compound, similar to the process in dogs and humans. The prevalence of liver tumors in mice suggests that hepatic activation may lead to different reactive intermediates or that the detoxification and transport processes differ from those in the hamster.
Lagomorph Models (Rabbits): Metabolic Profiles and UGT Specificity
The rabbit is another species that shows little, if any, carcinogenic effect from 2-NA administration. who.int Early studies identified a wide array of metabolites in the urine of rabbits given 2-NA, indicating extensive biotransformation. who.intnih.gov The resistance of rabbits to 2-NA-induced bladder cancer is likely due to a metabolic profile that favors detoxification over activation.
A key difference lies in the activity and distribution of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for forming glucuronide conjugates. Comparative studies have shown that while hepatic UGT activity towards certain phenolic substrates is much higher in rats than in rabbits, the UGT activity in the intestinal mucosa of the rabbit is significantly higher than in the rat. This suggests that in rabbits, a substantial portion of orally administered 2-NA may undergo extensive first-pass metabolism and detoxification via glucuronidation in the intestine before it even reaches the liver for systemic distribution and potential N-oxidation. This efficient intestinal detoxification could significantly reduce the amount of 2-NA available for hepatic activation, thereby limiting the subsequent formation and urinary excretion of this compound and protecting the bladder from exposure to the ultimate carcinogen.
Canine and Primate Models (Dogs, Monkeys): Relevance to Aromatic Amine Carcinogenesis
Canine and primate models have been instrumental in elucidating the mechanisms of aromatic amine-induced bladder cancer, establishing a crucial link between metabolic activation of these compounds and the onset of neoplasia. The dog, in particular, has been a highly relevant model due to its susceptibility to bladder cancer following administration of 2-naphthylamine, mirroring the human response. who.intnih.gov Similarly, studies in monkeys have confirmed the carcinogenicity of 2-naphthylamine, leading to the induction of transitional cell carcinomas of the urinary bladder. who.intnih.gov
Research in these models has underscored the pivotal role of N-hydroxylation as a key metabolic activation step. The formation of N-hydroxy metabolites is a critical event, and there is a demonstrable correlation between the extent of N-oxidation and the carcinogenic potency of aromatic amines like 2-naphthylamine. nih.gov For instance, the direct installation of N-hydroxy-2-naphthylamine into the bladders of dogs has been shown to produce tumors in the organ. nih.gov This directly implicates the N-hydroxy metabolite as a proximate carcinogen in the urinary bladder.
Furthermore, studies have shown that the concentration of N-oxidation products in the urine correlates with methemoglobin production, an indicator of N-hydroxy compound formation in the blood. nih.gov While the N-dephenylation of N-phenyl-2-naphthylamine to the carcinogenic 2-naphthylamine is limited in dogs, the subsequent metabolism of 2-naphthylamine itself is of significant interest. nih.gov The metabolic pathways of 2-naphthylamine have been investigated in several species, including dogs and monkeys, identifying various metabolites. nih.gov
Table 1: Carcinogenicity of 2-Naphthylamine in Animal Models
| Animal Model | Route of Administration | Outcome | Reference |
|---|---|---|---|
| Dog | Oral | Urinary Bladder Tumors | who.int |
| Dog | Bladder Instillation of N-hydroxy metabolite | Bladder Tumors | nih.gov |
| Monkey | Oral | Urinary Bladder Carcinomas | who.intnih.gov |
| Hamster | Oral | Urinary Bladder Tumors | who.int |
| Mouse | Oral | Hepatomas | nih.gov |
In Vitro Studies Using Human Hepatic Microsomes and Urothelial Cells
In vitro systems utilizing human-derived tissues, such as hepatic microsomes and urothelial cells, have provided critical insights into the metabolic activation and detoxification pathways of N-hydroxy-2-naphthylamine and the specific role of its N-glucuronide conjugate. These studies allow for a detailed examination of the biochemical processes at a cellular and subcellular level, offering a more direct understanding of the compound's effects in humans.
Studies using human liver microsomes have demonstrated the capacity of these subcellular fractions to metabolize aromatic amines. For instance, the incubation of 2-naphthylamine with rat liver microsomes, which share metabolic similarities with human microsomes, results in the formation of N-hydroxy-2-naphthylamine. nih.gov This N-hydroxylation is a critical step catalyzed by cytochrome P450 enzymes. nih.gov The N-hydroxy metabolite can then undergo further conjugation, including N-glucuronidation. The formation of N-glucuronides is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). capes.gov.brflinders.edu.auresearchgate.net Human liver contains a variety of UGT isoforms, and there can be significant interindividual variation in their activity. researchgate.net The N-glucuronidation of N-hydroxy arylamines in the liver is a key metabolic event. nih.gov
The fate and biological activity of the resulting N-glucuronide conjugate are of particular interest. Research has shown that the stability and reactivity of glucuronide conjugates are highly dependent on their structure. N-glucuronides of N-hydroxy aromatic amines are often acid-labile. researchgate.net This characteristic is crucial in the context of bladder carcinogenesis, as the acidic environment of urine can lead to the hydrolysis of the N-glucuronide, releasing the reactive N-hydroxy arylamine directly within the urinary bladder. researchgate.net This localized release of the proximate carcinogen can lead to the formation of DNA adducts in the urothelial cells, an initiating event in cancer development. nih.govnih.gov
Studies on cultured human urothelial cells have provided direct evidence for the genotoxic potential of N-hydroxy metabolites and their conjugates. In one study, the ability of various urinary N-hydroxy metabolites of carcinogenic arylamines to induce unscheduled DNA synthesis (UDS), a marker of DNA repair, was investigated in human urothelial cell lines. nih.gov Notably, the N-glucuronide of N-hydroxy-2-aminonaphthalene (N-OH-AN) did not induce UDS in the HCV 29 human urothelial cell line. nih.gov This contrasts with the N-glucuronide of N-hydroxy-4-aminobiphenyl, which was active in the same cell line. nih.gov These findings suggest that the biological activity of N-glucuronide conjugates can vary significantly depending on the specific aromatic amine.
The results from these in vitro studies highlight a dual role for glucuronidation. While O-glucuronidation is generally considered a detoxification pathway, leading to stable conjugates that are readily excreted, N-glucuronidation of N-hydroxy arylamines can represent a transport mechanism for delivering a latent carcinogenic species to the urinary bladder. researchgate.netnih.gov
Table 2: Effects of N-Hydroxyarylamine Metabolites on Human Urothelial Cells
| Compound | Cell Line | Endpoint | Result | Reference |
|---|---|---|---|---|
| N-glucuronide of N-OH-AN | HCV 29 | Unscheduled DNA Synthesis (UDS) | Inactive | nih.gov |
| N-hydroxy-2-aminonaphthalene (N-OH-AN) | Primary human urothelial cells | Unscheduled DNA Synthesis (UDS) | Inactive | nih.gov |
| N-hydroxy-4-aminobiphenyl (N-OH-ABP) | Primary human urothelial cells | Unscheduled DNA Synthesis (UDS) | Active | nih.gov |
| N-glucuronide of N-OH-ABP | HCV 29 | Unscheduled DNA Synthesis (UDS) | Active | nih.gov |
Advanced Analytical Methodologies for the Study of N Hydroxy 2 Naphthylamine N Glucuronide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of N-Hydroxy-2-naphthylamine-N-glucuronide and other metabolites of 2-naphthylamine (B18577), enabling their separation from complex biological matrices and subsequent quantification.
High-Pressure Liquid Chromatography (HPLC) is a cornerstone technique in this field. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of 2-naphthylamine and its metabolites. sielc.com A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For instance, a method for determining 2-naphthylamine in urine used an isocratic elution with 35:65 acetonitrile-water, achieving a run time of 10 minutes and a retention time for 2-naphthylamine of 5.8 minutes. nih.gov The use of smaller particle columns (e.g., 3 µm) can facilitate faster separations in ultra-high-performance liquid chromatography (UPLC) applications. sielc.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Thin-Layer Chromatography (TLC) , while less common for quantitative analysis compared to HPLC, has been historically used for the separation of 2-naphthylamine and its derivatives. It remains a valuable tool for rapid screening and qualitative analysis.
The development of these chromatographic methods is crucial for monitoring occupational and environmental exposure to 2-naphthylamine and for understanding its metabolic fate. nih.gov
Interactive Data Table: HPLC Parameters for 2-Naphthylamine Analysis
| Parameter | Value/Condition | Reference |
| Technique | Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 (low silanol (B1196071) activity) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Elution (Urine Analysis) | Isocratic (35:65 acetonitrile-water) | nih.gov |
| Run Time (Urine Analysis) | 10 minutes | nih.gov |
| Retention Time (2-NA) | 5.8 minutes | nih.gov |
| Detection (Urine Analysis) | Fluorescence | nih.gov |
| Limit of Detection | 0.272 nmol/l | nih.gov |
Spectroscopic Methods for Structural Elucidation of Metabolites and Adducts
Spectroscopic techniques are indispensable for elucidating the precise chemical structures of this compound and the adducts it forms with macromolecules like DNA.
Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of metabolites. nih.govnih.gov This information is critical for identifying compounds. For example, mass spectrometric analysis was instrumental in identifying DNA adducts of N-hydroxy-2-naphthylamine. nih.govnih.gov Isotope-dilution tandem mass spectrometry (GC-MS/MS) offers ultra-sensitive quantification, as demonstrated in the analysis of N-phenyl-2-naphthylamine. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule. NMR analysis was crucial in the structural determination of DNA adducts formed from N-hydroxy-2-naphthylamine, helping to identify the specific sites of adduction on the nucleobases. nih.govnih.gov
Ultraviolet (UV) Spectroscopy is used to study the electronic transitions in molecules. The UV spectra of N-hydroxy-2-naphthylamine-derived DNA adducts were analyzed to help confirm their structures. nih.govnih.gov
Infrared (IR) Spectroscopy , while less detailed than NMR for complete structural elucidation, can provide information about the functional groups present in a molecule, aiding in the identification of metabolites.
The combined application of these spectroscopic methods provides a comprehensive picture of the structures of the metabolites and adducts of 2-naphthylamine, which is essential for understanding their biological activities.
Interactive Data Table: Spectroscopic Analysis of N-Hydroxy-2-naphthylamine Adducts
| Technique | Application | Key Findings | Reference |
| Mass Spectrometry (MS) | Identification of DNA adducts | Confirmed molecular weights of adducts like 1-(deoxyguanosin-N2-yl)-2-NA and 1-(deoxyadenosin-N6-yl)-2-NA. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of DNA adducts | Determined the specific atoms involved in the covalent bonds between the carcinogen and DNA bases. | nih.govnih.gov |
| UV Spectroscopy | Characterization of DNA adducts | Provided spectral data that supported the proposed structures of the adducts. | nih.govnih.gov |
Fluorimetric Assays for UDP-Glucuronosyltransferase Activity
The conjugation of N-hydroxy-2-naphthylamine to glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs). Assays to measure the activity of these enzymes are vital for understanding the detoxification of this carcinogenic metabolite.
While direct fluorimetric assays for this compound formation are not prominently described, fluorimetric methods are widely used to determine the activity of UGT enzymes using probe substrates. These assays often employ substrates that become fluorescent upon glucuronidation.
A more common approach for studying the glucuronidation of non-fluorescent substrates is the use of radiometric assays. nih.gov In these assays, a radiolabeled form of the co-substrate, [¹⁴C]UDP-glucuronic acid, is used. nih.gov The resulting radiolabeled glucuronide product is then separated from the unreacted nucleotide sugar, often by solid-phase extraction, and quantified by scintillation counting. nih.gov This method has been validated for a wide range of UGT substrates and can be adapted for high-throughput screening in 96-well plate format. nih.gov
Alternatively, HPLC-based methods coupled with mass spectrometric detection can be used to directly measure the formation of the glucuronide product, providing high selectivity and sensitivity. nih.govdoi.org These methods allow for the characterization of enzyme kinetics and the identification of specific UGT isoforms responsible for the metabolism of a particular substrate. nih.govdoi.org For instance, selective high-performance liquid chromatography-tandem mass spectrometry assays have been developed for the products of several major hepatic UGTs. doi.org
Future Research Trajectories and Theoretical Considerations
Elucidation of Specific Molecular Interactions at the UGT Active Site
The formation of N-Hydroxy-2-naphthylamine-N-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum. youtube.com While N-glucuronidation of various amines is known to be catalyzed predominantly by human UGT1A4, with contributions from UGT1A3 and UGT2B10, the specific isozyme(s) and interactions responsible for conjugating N-hydroxy-2-naphthylamine are not fully characterized. ulaval.canih.govmdpi.com Future research must focus on precisely identifying the participating UGT isoforms and elucidating the molecular dynamics of substrate binding and catalysis.
Key research objectives should include:
Isoform Screening: Systematically screening a panel of recombinant human UGTs (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7) to pinpoint the primary enzyme(s) responsible for N-hydroxy-2-naphthylamine glucuronidation. nih.gov
Homology Modeling and Docking Simulations: In the absence of crystal structures for many UGTs, creating high-fidelity homology models of relevant isoforms like UGT1A4 and UGT1A9 is crucial. wikipedia.org Docking simulations can then be used to predict the binding orientation of N-hydroxy-2-naphthylamine within the enzyme's active site. These models can help identify key amino acid residues involved in substrate recognition and stabilization through hydrogen bonding or hydrophobic interactions.
Site-Directed Mutagenesis: Based on docking predictions, performing site-directed mutagenesis of key active site residues can experimentally validate their role in substrate affinity and catalytic efficiency. This would confirm the specific interactions governing the orientation required for the nucleophilic attack on the UDP-glucuronic acid (UDPGA) donor molecule.
Kinetic Mechanism Analysis: Detailed bisubstrate kinetic studies are needed to determine the precise reaction mechanism. For instance, studies on UGT1A9 suggest a compulsory-order ternary-complex mechanism where UDPGA binds first, followed by the aglycone substrate. nih.gov Confirming if this mechanism holds true for N-hydroxy-2-naphthylamine is essential for understanding the catalytic cycle.
Computational Modeling of N-Glucuronide Reactivity and Adduct Formation
The carcinogenic potential of N-hydroxy-2-naphthylamine is linked to the instability of its N-glucuronide metabolite under acidic conditions and the high reactivity of the resulting arylnitrenium ion towards DNA. Computational chemistry offers powerful tools to model and predict these phenomena at a quantum mechanical level. rsc.org
Future computational studies should aim to:
Model N-O Bond Lability: Employing Density Functional Theory (DFT) to calculate the bond dissociation energy of the N-O-glucuronide bond as a function of pH. This can provide a quantitative measure of its lability and predict the rate of hydrolysis in the acidic urinary environment.
Characterize the Arylnitrenium Ion: Modeling the electronic structure and reactivity of the 2-naphthylnitrenium ion formed upon hydrolysis. This includes calculating the charge distribution and frontier molecular orbitals to predict which atoms are most susceptible to nucleophilic attack by DNA bases.
Simulate DNA Adduct Formation: Using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model the reaction between the arylnitrenium ion and DNA. nih.gov This can elucidate the transition states and reaction pathways leading to the formation of specific DNA adducts, such as those at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593).
Develop Structure-Reactivity Relationships: By modeling a series of related N-hydroxyarylamine glucuronides, it may be possible to develop quantitative structure-reactivity relationships (QSRRs) that correlate molecular properties with the rates of hydrolysis and DNA adduct formation.
Table 1: Proposed Computational Methods and Research Objectives
| Computational Method | Research Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate N-O glucuronide bond stability and reaction energetics of hydrolysis. | Prediction of metabolite lability at physiological pH ranges (e.g., acidic urine). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulate the interaction and covalent binding of the arylnitrenium ion to a DNA duplex. | Identification of preferential DNA adduct sites (e.g., guanine-C8) and the structural basis of sequence specificity. nih.gov |
| Molecular Dynamics (MD) Simulations | Analyze the conformational changes in DNA structure after adduct formation. | Understanding of how the adduct distorts the DNA helix, potentially leading to replication errors and mutations. |
| Quantitative Structure-Reactivity Relationship (QSRR) | Correlate electronic properties of different arylamine glucuronides with reactivity. | A predictive model for assessing the carcinogenic risk of related aromatic amine metabolites. |
Development of Advanced In Vitro and Animal Models for Mechanistic Insights
A significant challenge in studying aromatic amine carcinogenesis is the marked species difference in UGT expression and activity, which complicates the extrapolation of data from traditional animal models to humans. nih.govresearchgate.net Therefore, developing more physiologically relevant experimental systems is a high priority.
Future directions in model development include:
Humanized Mouse Models: The use of transgenic mice expressing the human UGT1 locus (hUGT1 mice) in a mouse Ugt-null background provides a powerful in vivo system. nih.govnih.gov These models can more accurately replicate the human-specific glucuronidation of N-hydroxy-2-naphthylamine and allow for the study of its disposition and toxicity in a whole-animal context. scite.ai
3D Bladder Organoid/Urothelial Spheroid Cultures: Standard 2D cell cultures fail to replicate the complex architecture and physiological gradients of the bladder urothelium. Advanced 3D models, such as bladder organoids derived from human stem cells or patient tissues, can mimic the stratified, differentiated structure of the urothelium. These models would be invaluable for studying the transport of the N-glucuronide from the urine, its intracellular hydrolysis, and subsequent DNA damage in a more realistic cellular environment.
Microfluidic "Bladder-on-a-Chip" Systems: Integrating urothelial cells into microfluidic devices can create dynamic systems that simulate the fluid flow and chemical gradients present in the bladder. This would allow for precise control over exposure to this compound and real-time monitoring of cellular responses, such as DNA adduct formation and cytotoxicity. researchgate.net
Table 2: Comparison of Experimental Models for Mechanistic Studies
| Model | Advantages | Limitations |
|---|---|---|
| Recombinant Human UGTs | Allows for precise isoform identification and kinetic analysis. | Lacks cellular context, membrane environment, and transporter effects. |
| 2D Human Urothelial Cells | High-throughput screening; human-specific cellular responses. | Poorly differentiated; lacks 3D architecture and physiological gradients. |
| 3D Bladder Organoids | Physiologically relevant architecture; mimics cell-cell interactions and differentiation. | More complex and lower throughput than 2D cultures; may lack vascularization. |
| Humanized UGT Mice | Reflects human-specific metabolism in a whole-organism context; allows for pharmacokinetic studies. nih.gov | Expensive; other biological pathways (e.g., DNA repair) remain murine. |
Integration of Omics Data to Understand Global Metabolic Perturbations
To move beyond a single pathway and understand the global cellular impact of this compound, an integrated multi-omics approach is necessary. nih.govnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the resulting metabolic and signaling perturbations.
Key strategies for future research are:
Metabolomics: Untargeted metabolomic profiling of urine and bladder tissue from exposed model systems can identify the full spectrum of metabolites. This would confirm the formation of the N-glucuronide, identify any alternative metabolic pathways, and reveal downstream metabolic disruptions, providing novel biomarkers of exposure or effect.
Transcriptomics: RNA-sequencing of urothelial cells exposed to N-hydroxy-2-naphthylamine or its N-glucuronide can reveal global changes in gene expression. This could identify the upregulation of DNA repair pathways, stress responses, inflammatory signaling, and oncogenic pathways, providing a systems-level view of the cellular response to DNA damage.
Proteomics: Analyzing the proteome can identify proteins that are adducted by the reactive arylnitrenium ion, potentially leading to their dysfunction. Furthermore, quantitative proteomics can reveal changes in the expression of key proteins involved in cell cycle control, apoptosis, and cellular metabolism that are not apparent from transcriptomic data alone.
Data Integration: The ultimate goal is to integrate these disparate datasets using systems biology and constraint-based modeling approaches. nih.gov For instance, mapping transcriptomic and proteomic changes onto genome-scale metabolic models can predict how enzymatic alterations reroute metabolic fluxes throughout the cell, potentially uncovering metabolic vulnerabilities or adaptive responses that contribute to carcinogenesis. nih.gov
By pursuing these integrated research trajectories, the scientific community can build a comprehensive, mechanistically detailed understanding of the role of this compound in bladder carcinogenesis, paving the way for improved risk assessment and prevention strategies.
Q & A
Q. What are the established methods for synthesizing N-Hydroxy-2-naphthylamine-N-glucuronide and validating its purity?
Synthesis typically involves enzymatic or chemical conjugation of the aglycone (N-hydroxy-2-naphthylamine) with glucuronic acid. Enzymatic methods using UDP-glucuronosyltransferases (UGTs) are preferred for stereochemical specificity, while chemical approaches may employ activated glucuronic acid donors (e.g., imidazole or NHS esters). Purity validation requires reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for structural confirmation. Quantify residual solvents via GC-MS and assess impurities using NMR spectroscopy .
Q. How can researchers detect and quantify this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). For quantification, employ stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate sensitivity (LOQ ≤ 1 ng/mL) and linearity (R² > 0.99) across physiological concentrations .
Q. What are the stability considerations for this compound under experimental conditions?
The compound is susceptible to hydrolysis by β-glucuronidases in biological samples. To prevent degradation:
- Add β-glucuronidase inhibitors (e.g., saccharolactone) to plasma/urine during collection.
- Store samples at -80°C and avoid freeze-thaw cycles.
- For in vitro studies, use pH 7.4 buffers and avoid prolonged exposure to light due to photolability .
Advanced Research Questions
Q. How do metabolic pathways involving this compound differ between in vitro and in vivo systems?
In vitro systems (e.g., hepatocyte cultures) often underestimate enterohepatic recirculation, which impacts bioavailability. In vivo, the compound may undergo deconjugation in the gut via microbial β-glucuronidase activity, leading to reabsorption. To model this, combine in vitro UGT assays with fecal incubation studies to assess microbial metabolism .
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?
Discrepancies often arise from interspecies differences in UGT isoforms or sampling timepoints. Mitigate by:
- Cross-validating assays using orthogonal techniques (e.g., immunoaffinity vs. LC-MS).
- Conducting species-specific enzyme kinetics (Km and Vmax for UGT1A1/1A9).
- Performing longitudinal studies to capture phase II metabolite clearance dynamics .
Q. How can researchers investigate the role of this compound in toxicity mechanisms?
Design studies to differentiate parent compound toxicity from glucuronide-specific effects:
Q. What advanced techniques characterize the interaction between this compound and serum albumin?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity (Kd). Complement with molecular docking simulations (e.g., AutoDock Vina) to identify key binding residues. Validate findings with site-directed mutagenesis of albumin’s Sudlow sites I/II .
Methodological Best Practices
Q. How to optimize enzymatic assays for studying this compound formation?
- Use recombinant human UGT isoforms (e.g., UGT1A1, 1A9) expressed in HEK293 cells.
- Include alamethicin (50 µg/mg protein) to permeabilize microsomal membranes.
- Monitor reaction linearity over time (≤60 min) and UDPGA cofactor concentration (≥5 mM) to avoid rate-limiting conditions .
Q. What statistical frameworks are recommended for dose-response studies involving this compound?
Apply nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-individual variability. Adhere to NIH preclinical reporting guidelines for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
